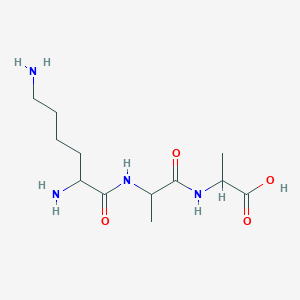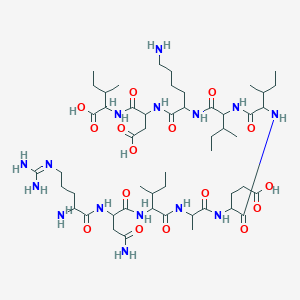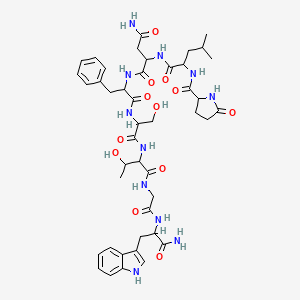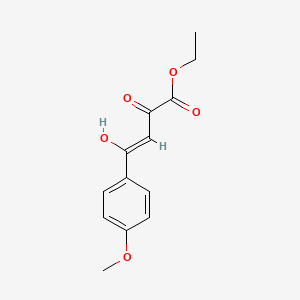
N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a glutamine backbone with a carboxy-mercaptoethyl side chain, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and a suitable mercaptoethyl derivative.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct stereochemistry of the product.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and various substituted glutamine derivatives.
Aplicaciones Científicas De Investigación
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for conditions involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in redox reactions.
Pathways: It influences pathways related to oxidative stress and cellular metabolism, potentially modulating the activity of key enzymes and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine: The non-hydrochloride form of the compound.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-asparagine: A similar compound with an asparagine backbone.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-cysteine: A related compound with a cysteine backbone.
Uniqueness
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is unique due to its specific combination of a glutamine backbone and a carboxy-mercaptoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClN2O5S |
|---|---|
Peso molecular |
286.73 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O5S.ClH/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t4-,5-;/m0./s1 |
Clave InChI |
IDVNOCSEWUOTQF-FHAQVOQBSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B12106558.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)

![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)

![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
